

# TIGIT Inhibitor Landscape: A Comparative Analysis of Clinical Trial Results

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ARC12

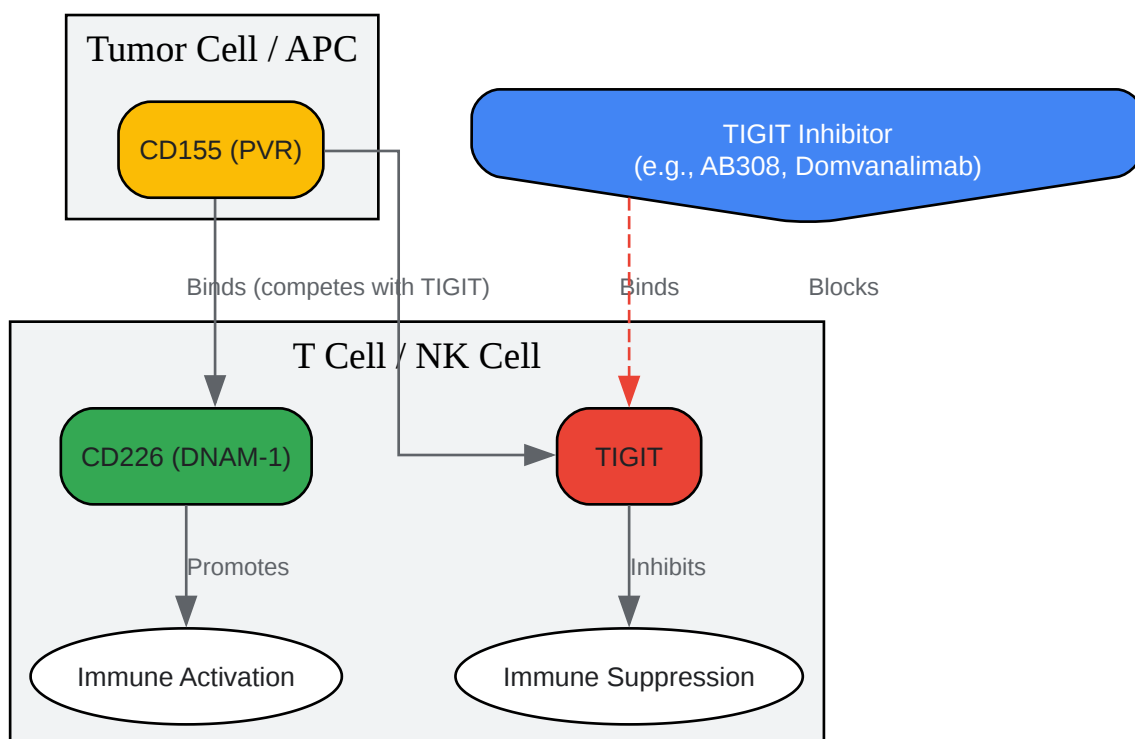
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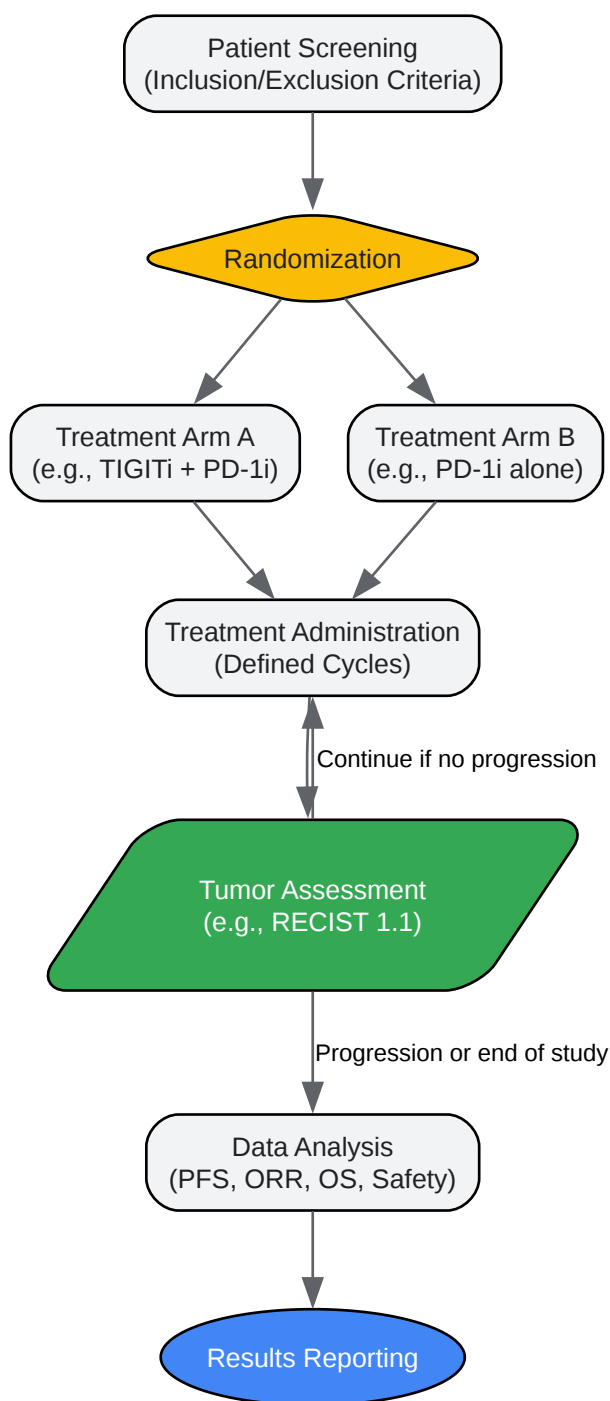
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The field of cancer immunotherapy is continuously evolving, with novel checkpoint inhibitors targeting pathways beyond PD-1/PD-L1 showing promise. One such target is the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on various immune cells. This guide provides a comparative overview of key clinical trials involving TIGIT inhibitors, with a focus on available data for domvanalimab, tiragolumab, and vibostolimab, and contextualizes the ongoing ARC-12 trial within this landscape.

## The TIGIT Signaling Pathway

TIGIT is a key inhibitory receptor on T cells and Natural Killer (NK) cells. Upon binding to its ligand, CD155 (also known as PVR), on tumor cells or antigen-presenting cells, TIGIT suppresses the anti-tumor immune response. Blocking the TIGIT-CD155 interaction is hypothesized to restore and enhance the cancer-killing function of T and NK cells.





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- To cite this document: BenchChem. [TIGIT Inhibitor Landscape: A Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5004665#comparing-arc-12-trial-results-with-other-tigit-inhibitor-studies\]](https://www.benchchem.com/product/b5004665#comparing-arc-12-trial-results-with-other-tigit-inhibitor-studies)

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